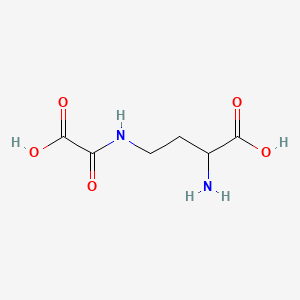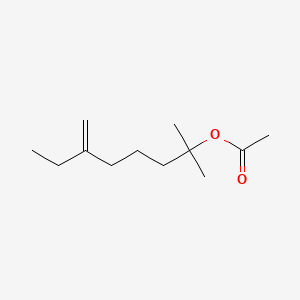
5-Acetamido-2-chloro-4-sulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-2-chloro-4-sulfobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetamido group, a chloro substituent, and a sulfonic acid group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-chloro-4-sulfobenzoic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of chlorosulfonic acid and phosphorus pentachloride as chlorinating agents . The process can be optimized by adjusting the molar ratios and reaction temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Environmental considerations, such as minimizing the use of hazardous reagents and managing waste, are also important in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetamido-2-chloro-4-sulfobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Acylation and Alkylation: The acetamido group can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, can be used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate, can be used for oxidation reactions.
Acylating Agents: Such as acetic anhydride, can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
5-Acetamido-2-chloro-4-sulfobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes and pigments due to its sulfonic acid group.
Wirkmechanismus
The mechanism of action of 5-Acetamido-2-chloro-4-sulfobenzoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The acetamido group can form hydrogen bonds with amino acid residues, while the sulfonic acid group can participate in ionic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid: Similar structure but with a hydroxy group instead of a chloro group.
4-Acetamido-2-chloro benzoic acid: Lacks the sulfonic acid group.
2-Chloro-4-sulfobenzoic acid: Lacks the acetamido group.
Uniqueness
5-Acetamido-2-chloro-4-sulfobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the acetamido and sulfonic acid groups allows for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
66608-21-7 |
|---|---|
Molekularformel |
C9H8ClNO6S |
Molekulargewicht |
293.68 g/mol |
IUPAC-Name |
5-acetamido-2-chloro-4-sulfobenzoic acid |
InChI |
InChI=1S/C9H8ClNO6S/c1-4(12)11-7-2-5(9(13)14)6(10)3-8(7)18(15,16)17/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16,17) |
InChI-Schlüssel |
VEPOZWJTGLVFEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(=O)O)Cl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)

![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)




![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)

